N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide
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Overview
Description
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiolactone ring and a diphenylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with a thiolactone derivative. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride and triethylamine, which help in the activation of the carboxylic acid group and the subsequent nucleophilic attack by the thiolactone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiolactone ring can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the diphenylacetamide moiety may interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxothiolan-3-yl)butanamide
- N-(2-oxothiolan-3-yl)octanamide
- N-(2-oxothiolan-3-yl)-2-pyrimidin-2-ylsulfanylacetamide
Uniqueness
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H17NO2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H17NO2S/c20-17(19-15-11-12-22-18(15)21)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) |
InChI Key |
OHQVBBHTUGGVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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